molecular formula C13H11BN2O5 B12340783 2-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-6-yloxy)-pyrimidine-5-carboxylic acid methyl ester

2-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-6-yloxy)-pyrimidine-5-carboxylic acid methyl ester

Cat. No.: B12340783
M. Wt: 286.05 g/mol
InChI Key: VJQXBVIXJBYFJH-UHFFFAOYSA-N
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Description

2-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-6-yloxy)-pyrimidine-5-carboxylic acid methyl ester is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzo[c][1,2]oxaborol moiety linked to a pyrimidine ring. The presence of boron in its structure is particularly noteworthy, as it imparts unique chemical properties that are not commonly found in other organic compounds.

Preparation Methods

The synthesis of 2-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-6-yloxy)-pyrimidine-5-carboxylic acid methyl ester typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the benzo[c][1,2]oxaborol ring system, followed by its attachment to the pyrimidine ring. Reaction conditions often involve the use of catalysts, specific temperature controls, and inert atmospheres to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The ester group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

2-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-6-yloxy)-pyrimidine-5-carboxylic acid methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphodiesterase enzymes.

    Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and certain types of cancer.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the activity of phosphodiesterase enzymes by binding to their active sites, thereby preventing the breakdown of cyclic AMP (cAMP). This inhibition leads to an increase in cAMP levels, which can modulate various cellular processes and pathways .

Comparison with Similar Compounds

Compared to other similar compounds, 2-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-6-yloxy)-pyrimidine-5-carboxylic acid methyl ester stands out due to its unique boron-containing structure. Similar compounds include:

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines

Properties

Molecular Formula

C13H11BN2O5

Molecular Weight

286.05 g/mol

IUPAC Name

methyl 2-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]pyrimidine-5-carboxylate

InChI

InChI=1S/C13H11BN2O5/c1-19-12(17)9-5-15-13(16-6-9)21-10-3-2-8-7-20-14(18)11(8)4-10/h2-6,18H,7H2,1H3

InChI Key

VJQXBVIXJBYFJH-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2)OC3=NC=C(C=N3)C(=O)OC)O

Origin of Product

United States

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